molecular formula C16H18F6N2O2 B2477272 N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-4-(trifluoromethoxy)benzamide CAS No. 2309575-62-8

N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-4-(trifluoromethoxy)benzamide

Cat. No.: B2477272
CAS No.: 2309575-62-8
M. Wt: 384.322
InChI Key: UEZHXEPZNHSRKU-UHFFFAOYSA-N
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Description

N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-4-(trifluoromethoxy)benzamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features both trifluoroethyl and trifluoromethoxy groups, which are known for their significant impact on the biological activity and stability of molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-4-(trifluoromethoxy)benzamide typically involves multiple steps. One common method starts with the reaction of piperidine with 2,2,2-trifluoroethanol to form 1-(2,2,2-trifluoroethyl)piperidine . This intermediate is then reacted with 4-(trifluoromethoxy)benzoyl chloride under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-4-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-4-(trifluoromethoxy)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets. The trifluoroethyl and trifluoromethoxy groups play a crucial role in enhancing the compound’s stability and binding affinity to these targets. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure suggests it may interact with various enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its combination of trifluoroethyl and trifluoromethoxy groups, which provide unique chemical and biological properties

Properties

IUPAC Name

N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F6N2O2/c17-15(18,19)10-24-7-5-11(6-8-24)9-23-14(25)12-1-3-13(4-2-12)26-16(20,21)22/h1-4,11H,5-10H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEZHXEPZNHSRKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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